molecular formula C28H34N2O5Si B12500000 7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B12500000
M. Wt: 506.7 g/mol
InChI Key: VGHKLODYUATOOJ-UHFFFAOYSA-N
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Description

The compound 7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure It features multiple functional groups, including silyl ether, hydroxyl, and diaza pentacyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps, each requiring precise reaction conditions. The key steps typically include:

    Formation of the pentacyclic core: This step involves cyclization reactions, often using strong acids or bases as catalysts.

    Introduction of the silyl ether group: This is achieved through silylation reactions, where tert-butyl(dimethyl)silyl chloride is reacted with the hydroxyl group in the presence of a base like imidazole.

    Functionalization of the diaza system: This step may involve the use of diazotization reactions, where nitrous acid is used to introduce the diaza functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale silylation processes. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione:

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: can be compared with other pentacyclic compounds with similar functional groups.

    This compound: is unique due to its specific combination of functional groups and the presence of the silyl ether group, which is not commonly found in similar compounds.

Uniqueness

The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H34N2O5Si

Molecular Weight

506.7 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C28H34N2O5Si/c1-8-17-18-12-16(35-36(6,7)27(3,4)5)10-11-22(18)29-24-19(17)14-30-23(24)13-21-20(25(30)31)15-34-26(32)28(21,33)9-2/h10-13,33H,8-9,14-15H2,1-7H3

InChI Key

VGHKLODYUATOOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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